molecular formula C14H25ClN4O B7023172 N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine

Cat. No.: B7023172
M. Wt: 300.83 g/mol
InChI Key: FCNJKQMECJMDMI-UHFFFAOYSA-N
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Description

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine is a complex organic compound featuring an imidazole ring substituted with a chlorine atom and an ethyl group

Properties

IUPAC Name

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN4O/c1-4-19-11-16-14(15)13(19)10-17(3)12(2)9-18-5-7-20-8-6-18/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNJKQMECJMDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1CN(C)C(C)CN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the imidazole ring, followed by the introduction of the chlorine and ethyl substituents. The final steps involve the attachment of the morpholine ring and the propan-2-amine group. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles under appropriate conditions, forming a variety of substituted products.

Scientific Research Applications

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-N-methyl-1-morpholin-4-ylpropan-2-amine can be compared with other imidazole derivatives, such as:

    5-chloro-1H-imidazole-4-carboxamide: Another imidazole compound with different substituents and biological activities.

    3-ethyl-1H-imidazole-4-carboxylic acid: Similar in structure but with distinct chemical properties and applications.

This compound’s unique combination of substituents and functional groups distinguishes it from other imidazole derivatives, contributing to its specific chemical and biological properties.

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